2-(Benzylthiomethyl)pyridine
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Overview
Description
2-(Benzylthiomethyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a benzylthiomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthiomethyl)pyridine typically involves the reaction of pyridine with benzyl chloride in the presence of a suitable base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzyl chloride is attacked by the pyridine nitrogen, resulting in the formation of the benzylthiomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylthiomethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as this compound derivatives with different functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its antibacterial properties, showing activity against certain bacterial strains.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-(Benzylthiomethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2-(Benzylthiomethyl)pyridine is similar to other benzylthiomethyl derivatives, such as 2-(benzylthiomethyl)benzimidazole and 2,2-bis(benzylthiomethyl)glycine. its unique structure and properties set it apart from these compounds. The presence of the pyridine ring provides distinct chemical reactivity and biological activity compared to other benzylthiomethyl derivatives.
Properties
Molecular Formula |
C13H13NS |
---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C13H13NS/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-9H,10-11H2 |
InChI Key |
KEYFQEUMJWPTMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=CC=N2 |
Origin of Product |
United States |
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